3-(2-Chloro-5-formyl-1H-imidazol-1-yl)butanoic acid
Description
3-(2-Chloro-5-formyl-1H-imidazol-1-yl)butanoic acid is a substituted butanoic acid derivative featuring an imidazole ring with a chloro (-Cl) group at position 2 and a formyl (-CHO) group at position 3. The chloro and formyl substituents enhance its reactivity, enabling participation in nucleophilic substitution, condensation, or coordination chemistry.
Properties
Molecular Formula |
C8H9ClN2O3 |
|---|---|
Molecular Weight |
216.62 g/mol |
IUPAC Name |
3-(2-chloro-5-formylimidazol-1-yl)butanoic acid |
InChI |
InChI=1S/C8H9ClN2O3/c1-5(2-7(13)14)11-6(4-12)3-10-8(11)9/h3-5H,2H2,1H3,(H,13,14) |
InChI Key |
ZUILOIHCCZWRIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)N1C(=CN=C1Cl)C=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally involves two key stages:
- Preparation of the 2-chloro-5-formylimidazole intermediate
- Coupling or substitution with butanoic acid or its derivatives to form the final compound
This approach allows control over the functional group placement and stereochemistry, which is critical for downstream biological activity.
Preparation of 2-Chloro-5-formylimidazole Intermediate
A closely related compound, 2-butyl-4-chloro-5-formylimidazole, has been synthesized using a multi-step process that can be adapted for the 3-(2-chloro-5-formyl-1H-imidazol-1-yl)butanoic acid synthesis. The key steps are:
| Step | Reaction Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation of pentamidine hydrochloride with glyoxal (ethanedial) | pH controlled at 6.0–7.5, aqueous medium | Formation of intermediate condensation product (Formula III) |
| 2 | Dehydration of the intermediate to remove water molecule | Acidic or basic conditions | Formation of 2-butyl-1H-imidazol-5(4H)-one (Formula IV) |
| 3 | Chlorination and formylation using phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) | Toluene solvent, 100–105°C | Formation of 2-butyl-4-chloro-5-formylimidazole final intermediate |
This method is noted for its simplicity, high yield, and high purity of product. The pH control during the condensation step is critical to minimize by-products and optimize crystallization.
Coupling with Butanoic Acid Derivatives
The final step involves the reaction of the 2-chloro-5-formylimidazole intermediate with butanoic acid derivatives to yield 3-(2-chloro-5-formyl-1H-imidazol-1-yl)butanoic acid. Common approaches include:
- Nucleophilic substitution: The nitrogen atom of the imidazole ring acts as a nucleophile to displace a suitable leaving group on a butanoic acid derivative (e.g., halogenated butanoic acid esters).
- Direct condensation: Reacting 2-chloro-5-formylimidazole with butanoic acid or its activated derivatives (e.g., acid chlorides or esters) under conditions that promote amide or ester bond formation.
These methods maintain the integrity of the formyl and chloro substituents on the imidazole ring while attaching the butanoic acid moiety.
Detailed Synthetic Route Example
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| 1. Condensation | Pentamidine hydrochloride + Glyoxal | pH 6.0–7.5, aqueous, room temp | Formation of intermediate imidazole precursor |
| 2. Dehydration | Intermediate from step 1 | Acidic or basic medium | Removal of water molecule to form imidazol-5-one |
| 3. Chlorination/Formylation | Phosphorus oxychloride + DMF | Toluene, 100–105°C | Introduction of chloro and formyl groups |
| 4. Coupling | 2-chloro-5-formylimidazole + Butanoic acid derivative | Suitable solvent (e.g., DMF), base catalyst | Formation of 3-(2-chloro-5-formyl-1H-imidazol-1-yl)butanoic acid |
Key Process Parameters and Optimization
- pH Control: Maintaining pH between 6.0 and 7.5 during condensation is essential to avoid by-products and improve yield and purity.
- Temperature: Chlorination and formylation steps require elevated temperatures (100–105°C) for efficient reaction progress.
- Solvent Choice: Toluene is commonly used in chlorination/formylation; DMF is favored for coupling reactions due to its polarity and ability to dissolve reactants.
- Post-Reaction Processing: Includes acidification to pH 1–2, filtration, organic phase extraction, drying, and crystallization at low temperatures (-20°C) to isolate pure product.
Research Findings and Comparative Analysis
| Aspect | Method from Patent CN103214420A (Adapted) | General Coupling Approaches |
|---|---|---|
| Raw Materials | Pentamidine hydrochloride, glyoxal, POCl3, DMF | 2-chloro-5-formylimidazole, butanoic acid derivatives |
| Reaction Control | Strict pH control (6.0–7.5) during condensation | Use of base catalysts and controlled temperature |
| Yield and Purity | High yield and purity reported due to optimized pH and temperature | Variable, dependent on coupling conditions and reagent purity |
| Scalability | Suitable for industrial scale due to simple operation | Dependent on availability of intermediates and reagents |
| Advantages | Simple process, easy operation, high purity | Versatile for diverse derivatives, stereochemical control possible |
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-5-formyl-1H-imidazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: 3-(2-Chloro-5-carboxy-1H-imidazol-1-yl)butanoic acid.
Reduction: 3-(2-Chloro-5-hydroxymethyl-1H-imidazol-1-yl)butanoic acid.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Chloro-5-formyl-1H-imidazol-1-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, affecting their function.
Comparison with Similar Compounds
Table 1: Key Properties of Butanoic Acid Derivatives
*Calculated based on standard atomic weights.
Key Differences:
- Functional Groups: Unlike simpler branched butanoic acids (e.g., 3-methylbutanoic acid), the target compound incorporates a heterocyclic imidazole ring, which introduces aromaticity and multiple reactive sites (e.g., formyl group for Schiff base formation).
- Reactivity: The chloro group at position 2 of the imidazole ring may enhance electrophilic substitution reactivity compared to non-halogenated analogs .
Imidazole-Containing Carboxylic Acids
Imidazole derivatives are widely studied for their biological activity. For example:
- Patent Compounds (): Substituted phenylpropionic and butanoic acids with sulfur/sulphone groups are patented for anti-inflammatory applications. The imidazole analog here could similarly interact with enzymatic targets (e.g., cyclooxygenases) due to its planar aromatic system and acidic carboxylate group .
- Odor-Active Compounds: While 3-(methylthio)-1-propanol (a sulfur-containing alcohol) contributes to vegetable-like odors in fermented beverages , the chloro and formyl groups in the target compound may alter its volatility and odor threshold compared to sulfur analogs.
Atmospheric and Environmental Behavior
Butanoic acid is known to form via oxidation of 1-butanol in the atmosphere, with nocturnal peaks linked to nitrate radical reactions .
Biological Activity
3-(2-Chloro-5-formyl-1H-imidazol-1-yl)butanoic acid (CAS No. 2059994-43-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 216.62 g/mol
- CAS Number : 2059994-43-1
Biological Activity Overview
The biological activity of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)butanoic acid has been investigated primarily in the context of its anti-cancer properties, antimicrobial effects, and potential as a therapeutic agent against various diseases.
Anticancer Activity
Recent studies have highlighted the compound's potential in inhibiting cancer cell growth. For instance, compounds with imidazole rings have shown promise in targeting specific pathways involved in tumorigenesis.
Antimicrobial Activity
In addition to its anticancer properties, 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)butanoic acid has shown activity against various pathogens.
| Pathogen | Activity |
|---|---|
| Helicobacter pylori | Exhibited significant inhibition comparable to standard treatments like metronidazole. |
| Urease Inhibition | Demonstrated potent urease inhibitory activity, which is crucial for the survival of certain pathogens. |
The precise mechanism through which 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)butanoic acid exerts its biological effects is still under investigation. However, it is hypothesized that the imidazole moiety plays a critical role in interacting with biological targets.
Proposed Mechanisms
- Inhibition of Mitotic Kinesins : The compound may disrupt normal mitotic processes by inhibiting kinesins like HSET (KIFC1), leading to abnormal spindle formation and subsequent cell death.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that derivatives may induce oxidative stress in cancer cells, promoting apoptosis.
- Enzyme Inhibition : The compound's ability to inhibit urease suggests potential applications in treating infections caused by urease-producing bacteria.
Case Studies
Several case studies have documented the effectiveness of similar compounds and provided insights into the potential applications of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)butanoic acid.
Case Study 1: Cancer Treatment
A study involving imidazole derivatives demonstrated that specific substitutions could enhance anticancer activity by improving selectivity towards tumor cells while minimizing toxicity to normal cells.
Case Study 2: Antimicrobial Efficacy
Research on related compounds indicated significant antibacterial effects against Helicobacter pylori, supporting the potential for developing new treatments for gastric infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
